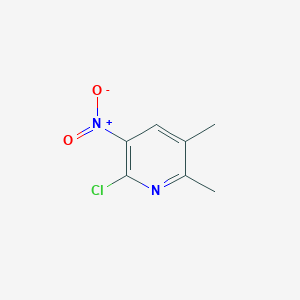
1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile
描述
1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile, also known by its chemical formula C~14~H~10~ClNO , is a synthetic organic compound. It belongs to the class of aryl ketones and contains a nitrile functional group. The compound’s structure combines a cyclohexane ring, a phenyl ring, and a cyano group.
Synthesis Analysis
The synthesis of 1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile involves several steps. While there are variations in synthetic routes, a common approach includes the reaction of 4-chlorobenzaldehyde with cyclohexanone in the presence of a suitable catalyst. The subsequent nitrile formation is achieved by treating the resulting intermediate with a cyanide source (e.g., sodium cyanide ).
Molecular Structure Analysis
The molecular structure of 1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile reveals an intricate architecture. Key features include:
- The 4-chlorophenyl group attached to the cyclohexane ring.
- The oxo (carbonyl) group at the cyclohexane position.
- The cyano (nitrile) group extending from the cyclohexane ring.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile can participate in various chemical reactions:
- Hydrolysis : The nitrile group can be hydrolyzed to form the corresponding carboxylic acid.
- Reduction : Reduction of the carbonyl group yields the corresponding alcohol.
- Substitution Reactions : The phenyl group can undergo electrophilic aromatic substitution reactions.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 150-152°C .
- Solubility : Moderately soluble in organic solvents (e.g., acetone, methanol).
- Color : Typically appears as a white to off-white crystalline solid .
安全和危害
1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile should be handled with care due to its potential hazards:
- Toxicity : The compound may be toxic if ingested, inhaled, or absorbed through the skin.
- Irritant : It can irritate the eyes, skin, and respiratory system.
- Environmental Impact : Proper disposal is essential to prevent environmental contamination.
未来方向
Future research could explore:
- Biological Activity : Investigate any potential pharmacological effects.
- Derivatives : Synthesize and study derivatives for improved properties.
- Industrial Applications : Assess its utility in materials science or drug development.
属性
IUPAC Name |
1-(4-chlorophenyl)-4-oxocyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-11-3-1-10(2-4-11)13(9-15)7-5-12(16)6-8-13/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNXKPRXMYQSOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C#N)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481476 | |
| Record name | 1-(4-chlorophenyl)-4-oxocyclohexanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile | |
CAS RN |
25115-75-7 | |
| Record name | 1-(4-chlorophenyl)-4-oxocyclohexanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Hydrazine, [4-[(trifluoromethyl)thio]phenyl]-](/img/structure/B1611459.png)

![Phenol, 4-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)-](/img/structure/B1611461.png)

